2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with (Boc)2O (tert-butoxycarbonyl anhydride) . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared through other synthetic routes, depending on the specific requirements of the application .
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound during chemical reactions, allowing for selective modification of other functional groups. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]acetic acid: This compound lacks the oxan-2-yl group, making it less complex and potentially less versatile in certain applications.
2-{[(tert-Butoxycarbonyl)(methyl)amino]-2-(oxan-3-yl)acetic acid: This compound has a methyl group in place of the hydrogen atom, which can influence its reactivity and applications.
2-{[(tert-Butoxycarbonyl)amino]-2-(tetrahydro-2H-pyran-2-yl)acetic acid: This compound has a similar structure but with a different ring system, which can affect its chemical properties and uses.
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-6-4-5-7-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTOLTDCGMMLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148563-02-2 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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